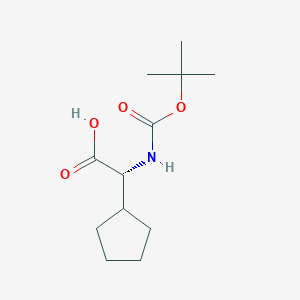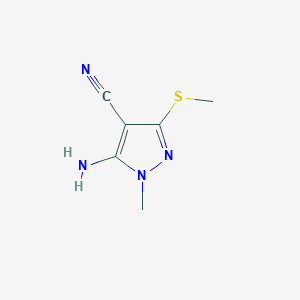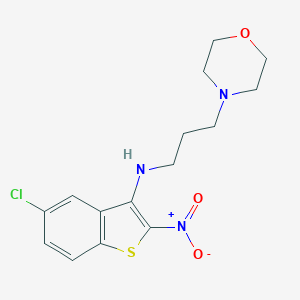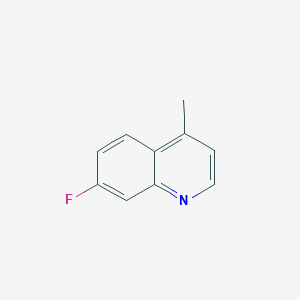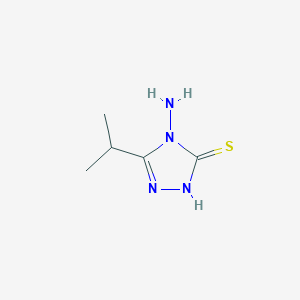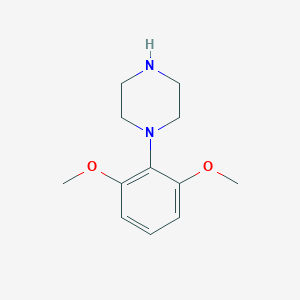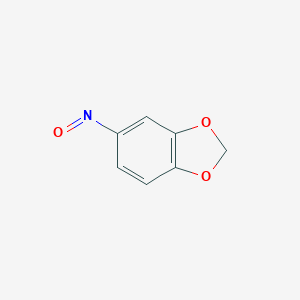![molecular formula C5H8ClN3S B114651 6,7-ジヒドロ-6-メルカプト-5H-ピラゾロ[1,2-a][1,2,4]トリアゾール-4-イウム クロリド CAS No. 153851-71-9](/img/structure/B114651.png)
6,7-ジヒドロ-6-メルカプト-5H-ピラゾロ[1,2-a][1,2,4]トリアゾール-4-イウム クロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride is a chemical compound with the molecular formula C5H8ClN3S It is known for its unique structure, which includes a pyrazolo-triazole ring system
科学的研究の応用
6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrazolo-triazole ring system.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives .
作用機序
The mechanism of action of 6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the pyrazolo-triazole ring system can interact with various enzymes and receptors, modulating their activity .
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-pyrazolo[1,2-a][1,2,4]triazole: Lacks the mercapto group and chloride ion, resulting in different chemical properties.
6,7-Dihydro-6-mercapto-5H-pyrazolo[1,2-a][1,2,4]triazole: Similar structure but without the chloride ion, affecting its reactivity and solubility.
Uniqueness
6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride is unique due to the presence of both the mercapto group and the chloride ion, which confer distinct chemical reactivity and potential biological activities. This combination makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
153851-71-9 |
|---|---|
分子式 |
C5H8ClN3S |
分子量 |
177.66 g/mol |
IUPAC名 |
6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiolate;hydrochloride |
InChI |
InChI=1S/C5H7N3S.ClH/c9-5-1-7-3-6-4-8(7)2-5;/h3-5H,1-2H2;1H |
InChIキー |
HPBXUFOSZBCEIQ-UHFFFAOYSA-N |
SMILES |
C1C(C[N+]2=CN=CN21)S.[Cl-] |
正規SMILES |
C1C(C[N+]2=CN=CN21)[S-].Cl |
Key on ui other cas no. |
153851-71-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


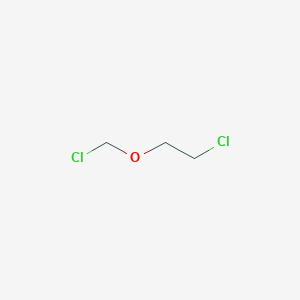
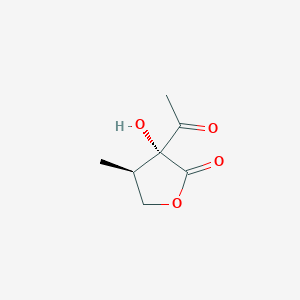
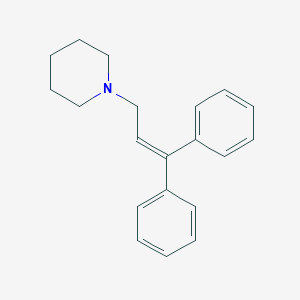
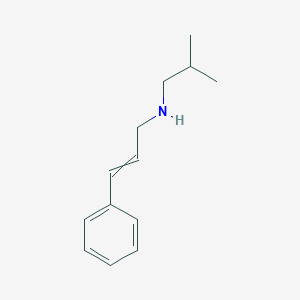
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)
